Cas no 883498-60-0 (3-Amino-4-propoxybiphenyl)

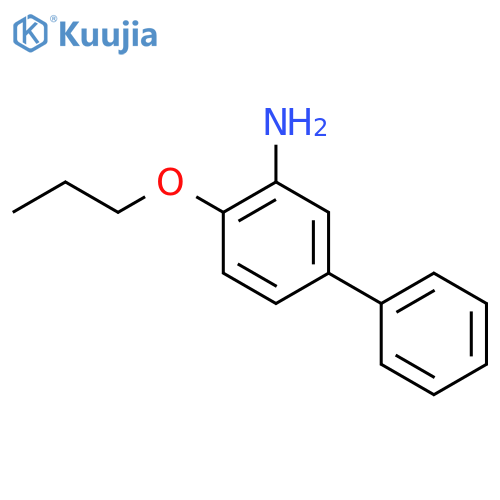

3-Amino-4-propoxybiphenyl structure

商品名:3-Amino-4-propoxybiphenyl

CAS番号:883498-60-0

MF:C15H17NO

メガワット:227.301584005356

MDL:MFCD03425668

CID:1074483

PubChem ID:3869452

3-Amino-4-propoxybiphenyl 化学的及び物理的性質

名前と識別子

-

- 3-Amino-4-propoxybiphenyl

- 4-Propoxy-3-biphenylamine

- 5-phenyl-2-propoxyaniline

- 4-Propoxy-[1,1'-biphenyl]-3-amine

- PS-7756

- SB79901

- AKOS005357817

- CS-0330668

- MFCD03425668

- 883498-60-0

-

- MDL: MFCD03425668

- インチ: InChI=1S/C15H17NO/c1-2-10-17-15-9-8-13(11-14(15)16)12-6-4-3-5-7-12/h3-9,11H,2,10,16H2,1H3

- InChIKey: GMCDNWDWHXHHQN-UHFFFAOYSA-N

- ほほえんだ: CCCOC1=C(C=C(C=C1)C2=CC=CC=C2)N

計算された属性

- せいみつぶんしりょう: 227.131014166g/mol

- どういたいしつりょう: 227.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 35.2Ų

3-Amino-4-propoxybiphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB285797-25 g |

3-Amino-4-propoxybiphenyl |

883498-60-0 | 25g |

€347.60 | 2022-06-11 | ||

| abcr | AB285797-5 g |

3-Amino-4-propoxybiphenyl |

883498-60-0 | 5g |

€127.40 | 2022-06-11 | ||

| A2B Chem LLC | AH93312-10mg |

3-Amino-4-propoxybiphenyl |

883498-60-0 | >95% | 10mg |

$240.00 | 2024-04-19 | |

| abcr | AB285797-25g |

3-Amino-4-propoxybiphenyl |

883498-60-0 | 25g |

€378.00 | 2023-09-09 | ||

| TRC | A639765-500mg |

3-Amino-4-propoxybiphenyl |

883498-60-0 | 500mg |

$ 80.00 | 2022-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401338-5g |

4-Propoxy-[1,1'-biphenyl]-3-amine |

883498-60-0 | 97% | 5g |

¥720.00 | 2024-04-27 | |

| Ambeed | A568659-5g |

4-Propoxy-[1,1'-biphenyl]-3-amine |

883498-60-0 | 97% | 5g |

$83.0 | 2024-04-16 | |

| A2B Chem LLC | AH93312-5mg |

3-Amino-4-propoxybiphenyl |

883498-60-0 | >95% | 5mg |

$214.00 | 2024-04-19 | |

| TRC | A639765-100mg |

3-Amino-4-propoxybiphenyl |

883498-60-0 | 100mg |

$ 65.00 | 2022-06-07 | ||

| TRC | A639765-50mg |

3-Amino-4-propoxybiphenyl |

883498-60-0 | 50mg |

$ 50.00 | 2022-06-07 |

3-Amino-4-propoxybiphenyl 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

883498-60-0 (3-Amino-4-propoxybiphenyl) 関連製品

- 6331-70-0(2-Ethoxy-5-methylaniline)

- 39811-17-1(5-Phenyl-o-anisidine)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:883498-60-0)3-Amino-4-propoxybiphenyl

清らかである:99%

はかる:25g

価格 ($):224.0